![molecular formula C28H26FN3O B4134974 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B4134974.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide
Overview
Description
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is also known as F 18-THK5351 and is a derivative of the naphthalene family.
Mechanism of Action
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide binds to tau protein in the brain, which is a key pathological feature of neurodegenerative diseases. This binding results in the formation of a complex that can be visualized using PET imaging. Furthermore, the binding of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide to tau protein can inhibit its aggregation, which is a hallmark of neurodegeneration.
Biochemical and Physiological Effects:
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide has been shown to have high selectivity and affinity for tau protein, which makes it a promising diagnostic and therapeutic agent for neurodegenerative diseases. Additionally, the compound has shown low toxicity and good pharmacokinetic properties, which are important factors for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide in lab experiments is its high selectivity and affinity for tau protein, which allows for accurate detection and quantification of tau protein in the brain. However, the compound's limited solubility in water can pose a challenge in certain experiments.
Future Directions
There are several future directions for research on N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further preclinical studies are needed to evaluate the therapeutic potential of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide for neurodegenerative diseases. Another potential direction is the exploration of the compound's potential as a diagnostic tool for other diseases that involve tau protein, such as traumatic brain injury and chronic traumatic encephalopathy.
Scientific Research Applications
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide has been extensively studied for its potential use in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has shown high affinity for tau protein, a biomarker for neurodegeneration, and can be used as a diagnostic tool in PET imaging. Furthermore, N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide has shown promising results in preclinical studies as a therapeutic agent for neurodegenerative diseases.
properties
IUPAC Name |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O/c29-27-11-4-2-7-22(27)20-31-16-18-32(19-17-31)24-14-12-23(13-15-24)30-28(33)26-10-5-8-21-6-1-3-9-25(21)26/h1-15H,16-20H2,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTUDUMGNASCKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.